
4,4-Dimethyl-2H,4H-1,3-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2H,4H-1,3-benzodioxine is an organic compound belonging to the benzodioxine family This compound features a benzene ring fused with a dioxine ring, with two methyl groups attached at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2H,4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors. One common method is the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile . This reaction proceeds at room temperature and yields the desired benzodioxine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
4,4-Dimethyl-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodioxine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodioxine derivatives.
科学研究应用
4,4-Dimethyl-2H,4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dimethyl-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include modulation of signal transduction, enzyme inhibition, and receptor binding.
相似化合物的比较
Similar Compounds
1,4-Benzodioxine: Lacks the methyl groups at the 4th position.
2,3-Dihydro-1,4-benzodioxine: A reduced form with different hydrogenation.
1,2-Benzodioxine: An isomer with the oxygen atoms in different positions.
Uniqueness
4,4-Dimethyl-2H,4H-1,3-benzodioxine is unique due to the presence of two methyl groups at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodioxine derivatives and contributes to its specific applications and properties.
属性
CAS 编号 |
65967-53-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,3-benzodioxine |
InChI |
InChI=1S/C10H12O2/c1-10(2)8-5-3-4-6-9(8)11-7-12-10/h3-6H,7H2,1-2H3 |
InChI 键 |
MHMZZIWBLDQCIN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2OCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
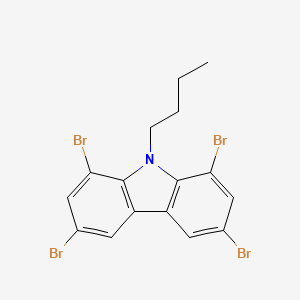
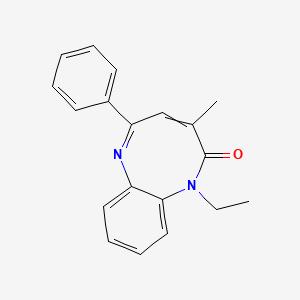

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
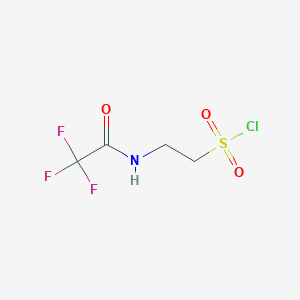
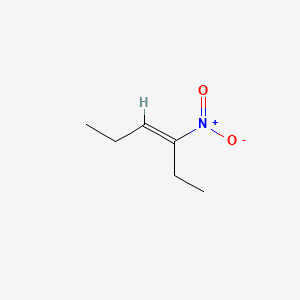
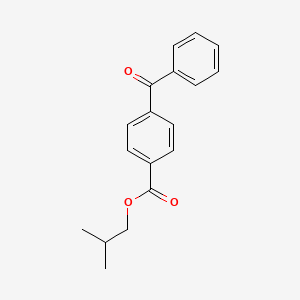
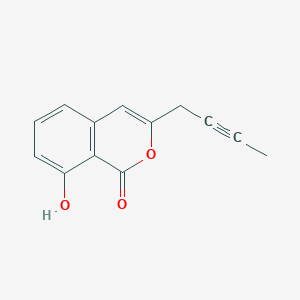
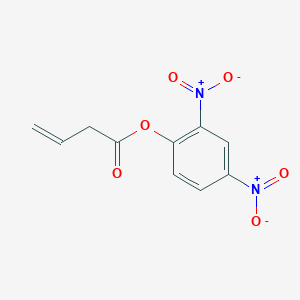
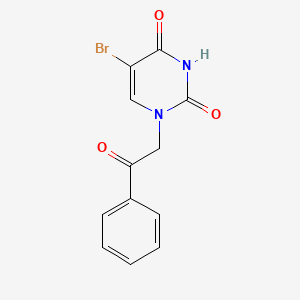
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


